molecular formula C13H10N2 B1665356 9-Aminoacridine CAS No. 90-45-9

9-Aminoacridine

Cat. No. B1665356
Key on ui cas rn: 90-45-9
M. Wt: 194.23 g/mol
InChI Key: XJGFWWJLMVZSIG-UHFFFAOYSA-N
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Patent
US06153726

Procedure details

HCl (1.0 g) was dissolved in CH3CN (50 ml). To the suspension was added aniline (0.42 g) in CH3CN (10 ml), followed by water (50 ml). The solution was stirred at room temperature for 2 hours, but the solution did not become homogeneous. The solution was heated for 1 hour and then cooled to room temperature. To the solution was added ammonium persulphate (1.2 g) in water (10 ml) and the resulting mixture was stirred for 20 hours.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
ammonium persulphate
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:21][C:22]#[N:23]>O>[CH:4]1[CH:5]=[C:21]2[C:22]([NH2:23])=[C:8]3[C:3](=[N:2][C:7]2=[CH:8][CH:3]=1)[CH:4]=[CH:5][CH:6]=[CH:7]3 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0.42 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CC#N
Step Three
Name
ammonium persulphate
Quantity
1.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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